Acetildenafil

Overview

Description

Acetildenafil, also known as hongdenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . It is an analog of sildenafil (Viagra) and has been detected in numerous different brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction .

Synthesis Analysis

The synthesis of Acetildenafil and its analogs has been described in various patents . The raw bromo-derivative was obtained by adding modifications to the reported synthesis .

Molecular Structure Analysis

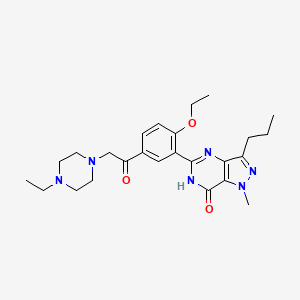

The molecular formula of Acetildenafil is C25H34N6O3 . Its average mass is 466.576 Da and its monoisotopic mass is 466.269226 Da .

Chemical Reactions Analysis

Acetildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It has been demonstrated to display PDE5 inhibitory activity in vitro and presumably has similar effects when consumed .

Physical And Chemical Properties Analysis

Acetildenafil has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 131.0±0.5 cm³ and it has 9 H bond acceptors and 1 H bond donor . It has 9 freely rotating bonds and its polar surface area is 92 Ų .

Scientific Research Applications

Erectile Dysfunction Treatment

Specific Scientific Field

This application falls under the field of Pharmacology and Urology .

Summary of the Application

Acetildenafil is a synthetic drug that acts as a phosphodiesterase inhibitor . It is an analog of sildenafil (Viagra), which has been used in the treatment of erectile dysfunction (ED) .

Methods of Application or Experimental Procedures

In studies, the efficacy and safety of phosphodiesterase type 5 (PDE5) inhibitors like Acetildenafil were evaluated by searching PubMed, Web of Science, Cochrane Library and Scopus databases, as well as sources of grey literature .

Results or Outcomes

The studies included 23 studies with 154,796 participants and a total of 258 meta-analytic effects. Sildenafil 25 mg seemed to be statistically superior to all interventions in improving erectile function compared to placebo .

Adulterant in Dietary Supplements

Specific Scientific Field

This application falls under the field of Food Safety and Pharmaceutical Sciences .

Summary of the Application

Acetildenafil has been detected in numerous different brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction .

Methods of Application or Experimental Procedures

The presence of Acetildenafil in these products is usually detected through various instrumental analyses .

Results or Outcomes

These compounds have been demonstrated to display PDE5 inhibitory activity in vitro and presumably have similar effects when consumed .

Safety And Hazards

Acetildenafil has been detected in numerous different brands of “herbal aphrodisiac” products sold in convenience stores . These compounds have undergone no formal testing in either humans or animals, and as such may represent significant health risks to consumers of these products due to their unknown safety profile .

properties

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetildenafil | |

CAS RN |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)